![molecular formula C19H13ClFN3O5 B2497296 3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 887902-07-0](/img/no-structure.png)
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H13ClFN3O5 and its molecular weight is 417.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research has led to the synthesis of various novel heterocyclic compounds, exploring the chemical reactivity and potential applications of complex molecules related to the compound . For example, the study by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating anti-inflammatory and analgesic activities, highlighting the utility of these compounds in drug discovery efforts aimed at finding new therapeutic agents (Abu‐Hashem et al., 2020).
Exploration of Biological Activities
Several studies have focused on evaluating the biological activities of synthesized compounds. For instance, compounds synthesized by Talupur et al. (2021) were characterized and evaluated for antimicrobial activities, demonstrating the potential of these molecules in the development of new antimicrobial agents (Talupur et al., 2021). Similarly, a study by Becan et al. (2008) screened novel thiazolopyrimidine derivatives for antitumor activities, identifying compounds with significant activity against human tumor cell lines, indicating their potential in cancer therapy (Becan et al., 2008).
Contribution to Drug Discovery
The synthesis and evaluation of the biological activities of these compounds contribute significantly to the field of drug discovery. For example, the development of fluorine-18-labeled 5-HT1A antagonists by Lang et al. (1999) showcases the application of such compounds in neuroimaging, providing insights into the functioning of the serotonin system in the brain (Lang et al., 1999).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Its molecular weight (37475 ) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed. Its polarity and presence of potential hydrogen bond donors and acceptors may also influence its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors might impact this compound .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide' involves the reaction of 3-chloro-4-fluoroaniline with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid to form an amide intermediate. This intermediate is then reacted with ethyl acetoacetate and urea to form the final product.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: 3-chloro-4-fluoroaniline is reacted with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide intermediate.", "Step 2: The amide intermediate is then reacted with ethyl acetoacetate and urea in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as ethanol to form the final product.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS RN |
887902-07-0 |
Molecular Formula |
C19H13ClFN3O5 |
Molecular Weight |
417.78 |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H13ClFN3O5/c20-13-8-11(2-3-14(13)21)24-18(26)12(9-22-19(24)27)17(25)23-10-1-4-15-16(7-10)29-6-5-28-15/h1-4,7-9H,5-6H2,(H,22,27)(H,23,25) |
InChI Key |
WPESNNHOMUKUFD-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)
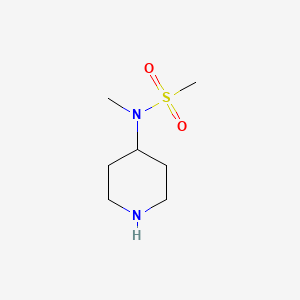
![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

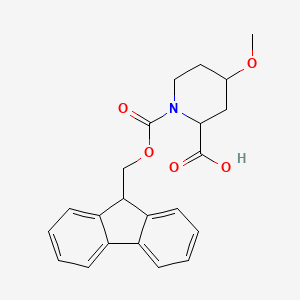

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)
![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)
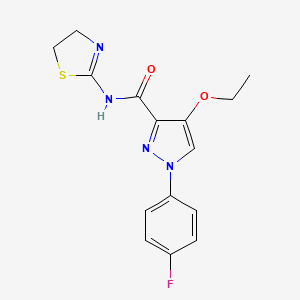
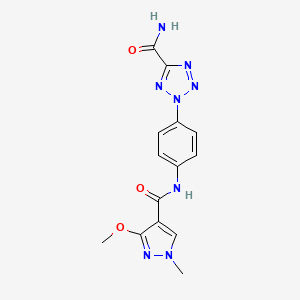
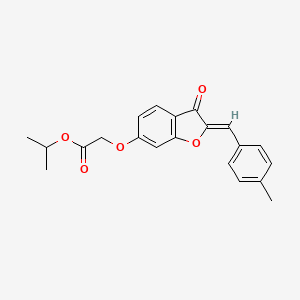
![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)
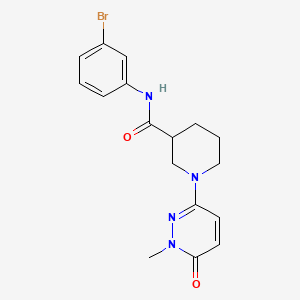
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)